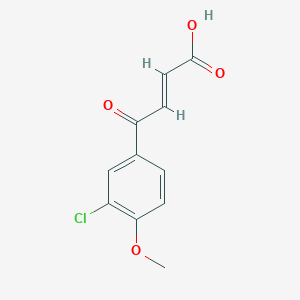

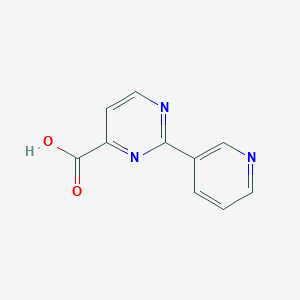

4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

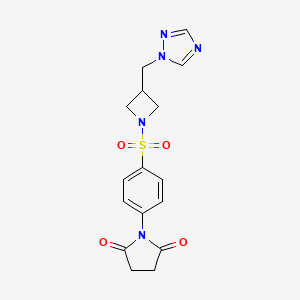

4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid (abbreviated as CMOCTC) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. CMOCTC is a non-toxic, water-soluble, and relatively stable compound that can be used in a variety of biochemical and physiological experiments. It is a member of the crotonic acid family, which is a group of compounds composed of a carboxylic acid and an alkyl or aryl group. CMOCTC is a versatile compound that has been used in a variety of scientific research applications, including drug development and enzyme inhibition.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid and its derivatives have applications in medicinal chemistry. For instance, the condensation of β-aminocinnamic acid esters with 3‐chloro‐2‐methoxy‐crotonaldehyde enables easy access to 2‐phenyl‐5‐methoxy‐4‐methylnicotinic acid esters, useful in synthesizing 2‐methoxyonychines, including oxylopidine (Achenbach & Schwinn, 1994). Similarly, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid derivatives, using related compounds, highlights the compound's relevance in producing pharmacologically active quinoline derivatives (Kurihara, Nasu, & Mihara, 1983).

Cancer Research

In cancer research, analogs of retinoic acid, which include compounds structurally similar to this compound, have demonstrated prophylactic effects on skin papillomas and carcinomas in mice, signifying their potential in cancer prevention (Bollag, 1975).

Photochemical Research

This compound also finds applications in photochemical research. The photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally related, has been studied for understanding the formation of twisted intramolecular charge transfer (TICT) states (Yang, Liau, Wang, & Hwang, 2004). These studies are crucial in the field of photochemistry and photophysics.

Crystallography and Structure Analysis

The crystal and molecular structure analysis of gamma-hydroxybutyrate (GHB) analogs, including trans-4-hydroxycrotonic acid and its derivatives, has been performed using X-ray diffraction techniques. This research provides insight into the structural characteristics of these compounds, which is essential for understanding their chemical properties and potential applications (Boulanger, Evrard, Vercauteren, & Durant, 1987).

Isolation and Identification from Natural Sources

Investigations into the isolation and identification of compounds from natural sources like Croton lobatus have led to the discovery of various structurally related constituents. These studies contribute to the understanding of the chemical diversity in nature and the potential of these compounds in various applications, including pharmacology (Attioua, Weniger, & Chabert, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-(3-chloro-4-methoxyphenyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2-6H,1H3,(H,14,15)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHUQOGPPIUHKG-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

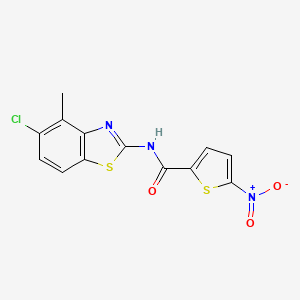

![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)

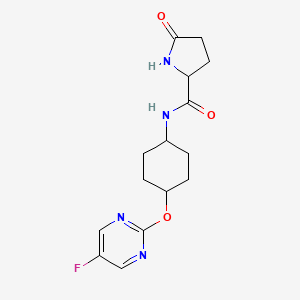

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)

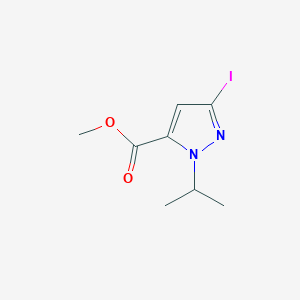

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)